Chemical structure and properties of 5-(Methoxymethyl)-7-methyl-1H-indazole
Chemical structure and properties of 5-(Methoxymethyl)-7-methyl-1H-indazole
This guide is structured as a technical whitepaper for drug discovery professionals, focusing on the chemical identity, synthesis, and medicinal utility of 5-(Methoxymethyl)-7-methyl-1H-indazole .
Compound ID: 5-MOM-7-Me-Indazole CAS Registry Number: 93359-90-1 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol
Executive Summary
5-(Methoxymethyl)-7-methyl-1H-indazole is a "privileged scaffold" intermediate in modern medicinal chemistry, particularly within the kinase inhibitor landscape. It combines the structural rigidity of the indazole core—known for bioisosteric similarity to the purine ring of ATP—with two strategic substitution vectors:
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7-Methyl Group: A critical steric handle that restricts bond rotation in biaryl systems, often enhancing selectivity for specific kinase pockets (e.g., preventing flat binding modes).
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5-Methoxymethyl Group: A polar, non-ionizable motif that functions as a hydrogen bond acceptor and solubility enhancer, often projecting into the solvent-exposed region of a protein binding site.
This guide details the physicochemical profile, validated synthetic routes, and structural-activity relationship (SAR) logic for researchers utilizing this core in lead optimization.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Identity
The molecule consists of a bicyclic 1H-indazole core substituted at the C7 position with a methyl group and at the C5 position with a methoxymethyl ether.
| Property | Value | biological Relevance |
| LogP (Predicted) | 1.6 – 1.8 | Optimal for membrane permeability; falls within Lipinski's Rule of 5. |
| TPSA | ~41 Ų | Indicates good oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 1 (NH) | The N1-H is a key donor for the "hinge region" in kinase binding. |
| H-Bond Acceptors | 2 (N2, O) | The ether oxygen and N2 nitrogen serve as acceptors. |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; remains neutral at physiological pH. |
Tautomerism
Like the parent indazole, this compound exhibits prototropic tautomerism between the 1H- and 2H- forms.
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1H-Indazole (Thermodynamically Favored): The dominant species in solution and solid state.
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2H-Indazole: Less stable due to the loss of benzenoid aromaticity but can be trapped during alkylation reactions if specific conditions are not controlled.
Synthetic Methodology
Expertise Note: Direct synthesis of the 5,7-disubstituted core requires avoiding regioisomeric mixtures during the cyclization step. The most robust route utilizes a "bottom-up" approach starting from a substituted aniline, ensuring the 7-methyl is locked in place before ring closure.
Validated Synthetic Route
Pathway: 4-Bromo-2,6-dimethylaniline
Step 1: Indazole Ring Formation (Jacobson Indazole Synthesis)
The starting material, 4-bromo-2,6-dimethylaniline , is subjected to diazotization. The methyl group ortho to the amine is crucial; it undergoes intramolecular cyclization with the diazonium intermediate.
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Reagents: NaNO₂, Acetic Acid (AcOH), or tert-Butyl Nitrite (tBuONO), Ac₂O, KOAc, 18-crown-6.
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Mechanism: Diazotization forms the diazonium salt. In the presence of phase transfer catalysts (18-crown-6) and mild base, the ortho-methyl group cyclizes onto the diazonium nitrogen to form 5-bromo-7-methyl-1H-indazole .
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Yield: Typically 60–75%.
Step 2: Protection (Optional but Recommended)
To prevent N-deprotonation interference in the subsequent lithiation step, the N1 position is protected.
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Reagent: Dihydropyran (DHP), pTsOH.
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Product: 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Step 3: Formylation via Lithium-Halogen Exchange
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Protocol:
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Dissolve intermediate in anhydrous THF under N₂ at -78°C.
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Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. (Bromine is exchanged for Lithium).
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Quench with DMF (N,N-Dimethylformamide).
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Warm to RT and hydrolyze.
-
-
Product: 5-formyl-7-methyl-1-(THP)-indazole.
Step 4: Reduction and Etherification
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Reduction: NaBH₄ in MeOH converts the aldehyde to the alcohol (5-hydroxymethyl ).
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Methylation: Treatment with NaH (sodium hydride) and MeI (methyl iodide) in THF yields the methoxymethyl ether.
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Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the final 5-(Methoxymethyl)-7-methyl-1H-indazole .
Visual Synthesis Workflow
Figure 1: Step-wise synthetic pathway from aniline precursor to final ether product.
Medicinal Chemistry Applications (SAR)[1]
The "7-Methyl Twist" Effect
In kinase inhibitors, the 7-methyl group is rarely just a space-filler. It serves a specific conformational purpose:
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Atropisomerism Control: When the indazole N1 is attached to another aromatic ring (common in drugs like Pazopanib analogs), the 7-methyl group creates steric clash with the ortho-protons of the partner ring. This forces the two rings to twist out of planarity (dihedral angle > 45°).
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Selectivity: This twisted conformation can prevent binding to kinases that require a planar inhibitor (e.g., certain CDK variants), thereby improving selectivity for targets like B-Raf , JAK , or IRAK4 which accommodate twisted ligands.
The 5-Methoxymethyl Vector
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Solubility: The ether oxygen interacts with water molecules, lowering the LogP compared to a 5-methyl or 5-chloro analog.
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Metabolic Stability: Unlike a terminal alcohol (-CH₂OH), the methyl ether (-CH₂OCH₃) is capped, preventing rapid glucuronidation, though it may still be liable to O-demethylation by CYPs.
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Interaction: The oxygen atom can serve as a weak H-bond acceptor for residues like Lysine or Asparagine near the solvent front of the ATP-binding pocket.
Biological Signaling Context
This scaffold is frequently evaluated in inhibitors of the MAPK pathway (e.g., ERK inhibitors) and Ion Channels (e.g., Kv1.5 blockers for atrial fibrillation).
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-7-methyl-1H-indazole
This is the critical entry point for the scaffold.
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Preparation: In a 500 mL round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline (10.0 g, 50 mmol) in glacial acetic acid (150 mL).
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Diazotization: Cool to 10°C. Add sodium nitrite (3.6 g, 52 mmol) dissolved in water (10 mL) dropwise over 20 minutes. Maintain temperature <15°C.
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Cyclization: Stir for 1 hour at 10°C, then allow to warm to room temperature (RT) and stir for 18 hours. The solution will darken.
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Workup: Pour the mixture into ice water (500 mL). The product typically precipitates as a tan solid. Filter, wash with water, and dry.[1][2]
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Purification: If necessary, recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc 4:1).
-
Validation: Check ¹H NMR (DMSO-d₆). Look for the disappearance of the NH₂ peak and the appearance of the indazole C3-H singlet (~8.0 ppm).
Protocol B: Methylation of 5-Hydroxymethyl Intermediate
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Setup: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C under Argon.
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Addition: Add 5-hydroxymethyl-7-methyl-1-(THP)-indazole (1.0 eq) dissolved in THF dropwise. Stir for 30 min until H₂ evolution ceases.
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Alkylation: Add Methyl Iodide (1.1 eq) dropwise.
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Completion: Warm to RT and stir for 2 hours. Monitor by TLC.[2]
-
Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[1][2]
References
-
PubChem. (2025).[3] Compound Summary: 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1).[4] National Library of Medicine. Link
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Finlay, H. J., et al. (2012). "Discovery of potent and selective I(Kur) inhibitors...". Journal of Medicinal Chemistry, 55(7), 3036-48.[5] (Describes the 5-methoxymethyl-7-substituted indazole motif in drug design). Link
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BenchChem. (2025).[6][2] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. (General synthesis of 7-methylindazoles). Link
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Liu, et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Molecules. (Review of indazole synthesis via diazotization). Link
-
Chem-Impex. (2025). Product Data: 5-Bromo-7-methyl-1H-indazole. (Precursor availability and properties).[6][7][8][5][2][9] Link
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- 4. 5-(Methoxymethyl)-7-methyl-1H-indazole - CAS号 93359-90-1 - 摩熵化学 [molaid.com]
- 5. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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